molecular formula C13H12F2N2O2 B2764259 3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide CAS No. 1396785-43-5

3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide

Cat. No.: B2764259
CAS No.: 1396785-43-5
M. Wt: 266.248
InChI Key: DGYUMUNTAVDZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and an ethyl chain linked to a 3-methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the 3-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the ethyl chain: The ethyl chain is introduced via alkylation reactions.

    Introduction of the benzamide core: The benzamide core is synthesized separately and then coupled with the 3-methylisoxazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and isoxazole-containing compounds.

    Isoxazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-difluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-8-6-10(19-17-8)4-5-16-13(18)9-2-3-11(14)12(15)7-9/h2-3,6-7H,4-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYUMUNTAVDZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.